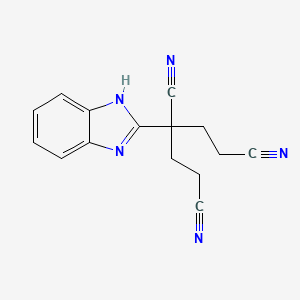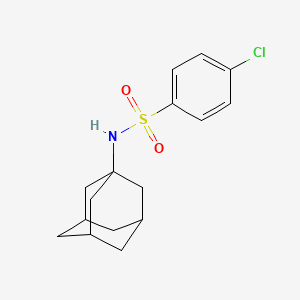
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile is a compound that features a benzimidazole ring attached to a pentane chain with three cyano groups. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Vorbereitungsmethoden
The synthesis of 3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile typically involves the reaction of benzimidazole with a pentane derivative containing cyano groups. One common method involves the nucleophilic substitution of benzimidazole with a pentane derivative in the presence of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano groups, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile involves its interaction with molecular targets through its benzimidazole ring and cyano groups. The benzimidazole ring can form hydrogen bonds and π-π interactions with proteins, while the cyano groups can participate in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile include:
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: This compound has a similar benzimidazole structure but with a ketone group instead of cyano groups.
3-(1H-Benzimidazol-2-yl)-1H-indazole: This compound features an indazole ring fused to the benzimidazole ring, offering different biological activities.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound has a dimethylbenzenamine group attached to the benzimidazole ring, providing unique chemical properties.
These compounds highlight the versatility of benzimidazole derivatives and their potential for various applications in science and industry.
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-9-3-7-15(11-18,8-4-10-17)14-19-12-5-1-2-6-13(12)20-14/h1-2,5-6H,3-4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHLHSPOZQURAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CCC#N)(CCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5020830.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5020853.png)
![3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5020858.png)

![N-[4-(3,4-dimethoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B5020868.png)
![methyl 3-[(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoyl)amino]benzoate](/img/structure/B5020881.png)


![(5E)-3-methyl-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5020890.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5020897.png)
![N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)
![11-Benzyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5020932.png)
